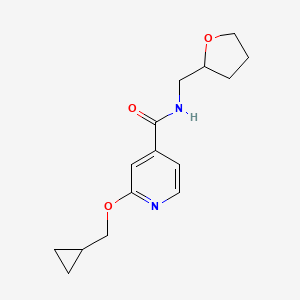
2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide, also known as CPI-1189, is a promising drug candidate for treating various diseases. It belongs to the class of isonicotinamide derivatives, which have been extensively studied for their therapeutic potential. CPI-1189 has shown promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In preclinical studies, 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory disorders.
Mécanisme D'action
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is not fully understood. However, it is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting HDACs, 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide can promote histone acetylation, leading to gene expression and cell differentiation. Additionally, 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide can promote neurite outgrowth and improve cognitive function in animal models of Alzheimer's disease. It also has anti-inflammatory properties and can reduce inflammation in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for further development. Additionally, it has shown promising results in preclinical studies, making it a promising drug candidate for various diseases. However, there are also some limitations to using 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, its efficacy and safety in humans are still unknown, and further clinical trials are needed to evaluate its potential as a drug candidate.
Orientations Futures
There are several future directions for the study of 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide. Further preclinical studies are needed to elucidate its mechanism of action and therapeutic potential in various diseases. Additionally, clinical trials are needed to evaluate its efficacy and safety in humans. Furthermore, the development of novel HDAC inhibitors based on 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide could lead to the discovery of new drug candidates for various diseases. Finally, the combination of 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide involves the reaction of 2-(cyclopropylmethoxy)nicotinoyl chloride with tetrahydrofuran-2-carboxylic acid methyl ester in the presence of triethylamine. The reaction yields 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide as a white solid with a purity of more than 98%. The synthesis method is relatively simple and cost-effective, making 2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide a promising drug candidate for further development.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-9-13-2-1-7-19-13)12-5-6-16-14(8-12)20-10-11-3-4-11/h5-6,8,11,13H,1-4,7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHQYOTQSCTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)

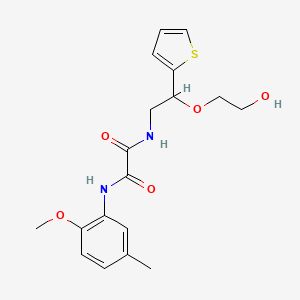
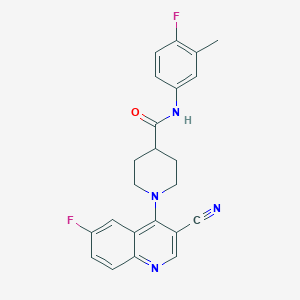



![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)
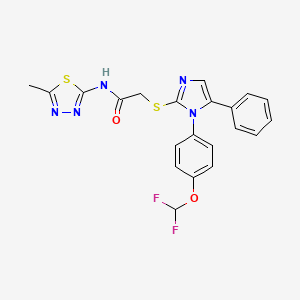

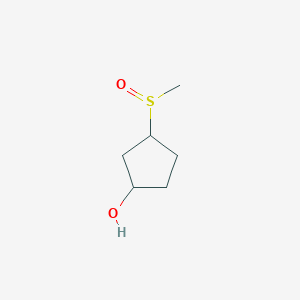
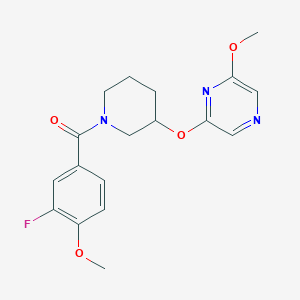
![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)